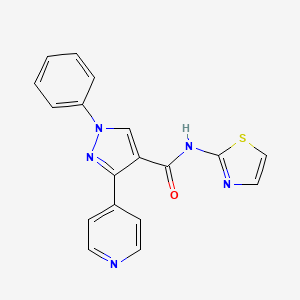

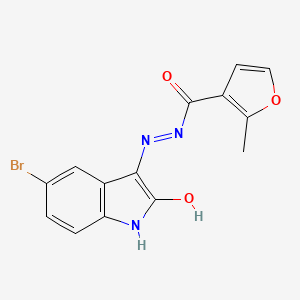

![molecular formula C15H21NO4S B5887593 3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5887593.png)

3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclohexenyl derivatives, including compounds related to 3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid, often involves multistep reactions that utilize different reagents and conditions to achieve the desired structure. For example, the synthesis process can include reactions such as oxidative cyclization, where phenyl propiolates react with sulfinic acids under visible-light and metal-free conditions to yield coumarin derivatives with good yields and high regioselectivity (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound, like many sulfonimidoyl derivatives, exhibits interesting conformational properties. Investigations into similar molecules have shown the presence of intramolecular hydrogen bonds, which play a crucial role in determining the molecule's geometry and reactivity (Tye & Skinner, 2002).

Chemical Reactions and Properties

The reactivity of compounds containing the sulfonimidoyl group, similar to this compound, can be significantly influenced by their molecular structure. For instance, the presence of the sulfonyl group can facilitate reactions such as cycloadditions and nucleophilic additions, allowing for the synthesis of complex cyclohexene derivatives with diverse substitutions (Padwa et al., 1996).

Physical Properties Analysis

The physical properties of such compounds are closely related to their molecular structures. Crystalline forms of amino sulfonic acids, for example, demonstrate the zwitterionic nature of these molecules and their propensity to form hydrogen-bonded dimers, which can further interact through water molecules to create layered structures (Butcher & Deschamps, 2006).

Chemical Properties Analysis

The chemical properties of this compound derivatives are marked by their reactivity towards different types of chemical transformations. The presence of the sulfonyl group not only affects their reactivity but also their selectivity towards certain reactions. The ability to undergo reactions like sulfonamide formation, sulfonylation, and reactions with cyclopropanols underlines the versatile nature of these compounds in organic synthesis (Liu et al., 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[4-(cyclohexylsulfamoyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c17-15(18)11-8-12-6-9-14(10-7-12)21(19,20)16-13-4-2-1-3-5-13/h6-7,9-10,13,16H,1-5,8,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRAZYBIQLIHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

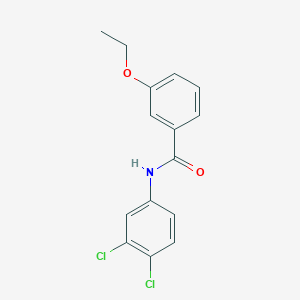

![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)

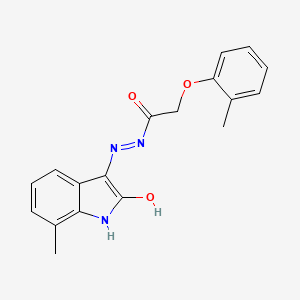

![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)

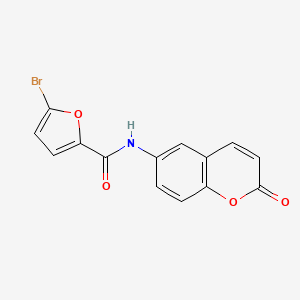

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)

![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)

![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)

![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)